4-Chlorophenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide
Description
4-Chlorophenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and a trifluoromethyl group attached to a pyrimidinyl sulfide core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3S/c17-10-4-6-11(7-5-10)24-14-9-13(16(18,19)20)22-15(23-14)12-3-1-2-8-21-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOFCDAHSATZCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Derivatives
Pyrimidine rings are classically synthesized via cyclocondensation between 1,3-dicarbonyl compounds and amidines. For the target molecule, this requires a trifluoromethyl-containing diketone and a 2-pyridinyl-substituted amidine.
Example Protocol :
Ethyl 4,4,4-trifluoroacetoacetate reacts with 2-pyridinylamidine hydrochloride in ethanol under reflux (78°C, 12 h) to yield 2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one. Subsequent chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 h converts the 4-ketone to a 4-chloropyrimidine intermediate.
Challenges :
- Low yields (<50%) due to steric hindrance from the trifluoromethyl group.
- Competing side reactions during amidine activation.
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated Suzuki-Miyaura coupling offers an alternative for introducing the 2-pyridinyl group post-cyclization. A 4-chloro-6-(trifluoromethyl)pyrimidine scaffold can be coupled with 2-pyridinylboronic acid under Pd(PPh₃)₄ catalysis in dioxane/water (90°C, 24 h).
Optimization :
- Adding cesium carbonate (2 eq.) improves boronic acid activation.
- Microwave-assisted heating reduces reaction time to 2 h with comparable yields (68%).
Sulfide Bond Formation Strategies
Sulfenyl Chloride-Mediated Coupling
A one-pot protocol from Beirne et al. involves converting pyrimidinethiols to sulfenyl chlorides, which react with aryl Grignard reagents:
- Thiol Generation : Reduce 4-chloropyrimidine derivatives with hydrogen sulfide (H₂S) in DMF (60°C, 4 h) to yield 4-mercaptopyrimidine.
- Sulfenyl Chloride Formation : Treat with N-chlorosuccinimide (NCS) in dichloromethane (0°C, 30 min).
- Grignard Coupling : Add 4-chlorophenylmagnesium bromide (2 eq.) in tetrahydrofuran (THF) at −78°C, warming to room temperature over 2 h.
Representative Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Thiol generation | H₂S, DMF, 60°C, 4 h | 75 |
| Sulfenyl chloride | NCS, CH₂Cl₂, 0°C, 30 min | 92 |
| Grignard coupling | 4-ClC₆H₄MgBr, THF, −78°C to RT | 86 |
Advantages :
- High regioselectivity at pyrimidine position 4.
- Scalable to multigram quantities.
Copper-Catalyzed Ullmann-Type Coupling
Adapting methodologies from proguanil synthesis, copper sulfate mediates C–S bond formation between 4-chloropyrimidine and 4-chlorobenzenethiol:
Procedure :
Mix 4-chloro-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine (1 eq.), 4-chlorobenzenethiol (1.2 eq.), CuSO₄·5H₂O (0.1 eq.), and K₂CO₃ (2 eq.) in THF/water (4:1 v/v) at 80°C for 12 h.
Outcome :
- Moderate yield (62%) due to competing hydrolysis of the pyrimidine chloride.
- Requires excess thiol (1.5 eq.) to drive reaction completion.
Alternative Approaches and Emerging Techniques
Photoredox Catalysis for C–H Sulfenylation
Recent advances employ visible-light-mediated C–H activation to directly introduce sulfides. Using eosin Y as a photocatalyst and 4-chlorobenzenesulfonyl chloride as a sulfur source, the pyrimidine C4 position undergoes sulfenylation under blue LED irradiation (24 h, RT).
Limitations :
- Limited functional group tolerance (sensitive to trifluoromethyl groups).
- Requires rigorous exclusion of oxygen.
Enzymatic Sulfur Transfer
Pilot-scale studies utilize sulfotransferases to catalyze sulfide bond formation in aqueous buffer (pH 7.4, 37°C). While eco-friendly, this method suffers from low substrate solubility and enzyme instability.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Sulfenyl chloride | 86 | High | Moderate |
| Ullmann coupling | 62 | Medium | Low |
| Photoredox | 55 | Low | High |
| Enzymatic | 35 | Low | Very high |
Key Findings :
- Sulfenyl chloride-Grignard coupling offers the best balance of yield and scalability.
- Ullmann coupling is cost-prohibitive due to copper catalyst usage.
- Emerging techniques (photoredox, enzymatic) remain experimental but hold promise for niche applications.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding sulfides or thiols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or pyridinyl groups, where nucleophiles such as amines or thiols replace the halide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted derivatives with new functional groups replacing the halides.
Scientific Research Applications
Medicinal Applications
-
Antiviral Activity :
Recent studies highlight the potential of pyrimidine derivatives, including 4-chlorophenyl compounds, as antiviral agents. Research has shown that certain derivatives exhibit significant activity against various viral strains, suggesting that modifications to the pyrimidine structure can enhance efficacy against viruses such as Dengue and others . -
Anticancer Properties :
Pyrimidine-based compounds have been investigated for their anticancer properties. Specifically, derivatives of 4-chlorophenyl pyrimidines have shown promise in inhibiting the growth of several cancer cell lines, including breast and prostate cancers. The mechanism often involves the targeting of specific enzymes or pathways critical for cancer cell proliferation . -
Antimicrobial Effects :
Studies have demonstrated that compounds with a pyrimidine core can possess antimicrobial properties. For instance, certain derivatives have been found to exhibit potent activity against Gram-positive bacteria, making them potential candidates for developing new antibiotics .
Agricultural Applications
-
Pesticidal Activity :
The compound has been identified as an intermediate in the synthesis of chlorfenapyr, a widely used insecticide. Chlorfenapyr acts on insect respiratory systems and has shown effectiveness against a broad spectrum of pests without inducing resistance, which is a significant advantage in agricultural practices . -
Herbicidal Properties :
Research indicates that pyrimidine derivatives can also serve as herbicides. The structural characteristics of these compounds allow them to inhibit specific biochemical pathways in plants, making them effective in controlling weed growth while minimizing harm to crops .
Data Table: Summary of Applications
Case Studies
-
Antiviral Efficacy Study :
A study published in MDPI evaluated various pyrimidine derivatives for their antiviral activity. Among them, a derivative of 4-chlorophenyl was noted for its high potency against Dengue virus with an EC50 value significantly lower than existing treatments . -
Anticancer Research :
Another research effort focused on the synthesis of novel pyrimidine derivatives that showed promising results in inhibiting tumor growth in vitro. Compounds were tested against multiple cancer cell lines with varying degrees of success, indicating a need for further optimization to enhance bioavailability and selectivity . -
Pesticide Development :
The synthesis pathway for chlorfenapyr was explored, highlighting the role of 4-chlorophenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide as a key intermediate. Field trials demonstrated its effectiveness in controlling pest populations without adverse effects on beneficial insects .
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl 2-pyridinylmethanone
- 2-(4-Chlorobenzoyl)pyridine
- 4-Chlorophenyl-2-pyridinylmethanol
Uniqueness
4-Chlorophenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Biological Activity
4-Chlorophenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₃H₉ClF₃N₃S
- Molecular Weight : 336.34 g/mol
- CAS Number : 438249-84-4
- Melting Point : 46–47 °C
Antiviral Activity
Recent studies have indicated that pyrimidine derivatives, including compound 1, exhibit promising antiviral properties. Specifically, certain analogs have been shown to inhibit viral replication effectively. For instance, research has demonstrated that compounds with similar structural features can achieve significant reductions in viral load in vitro and in vivo models.
Anti-inflammatory Effects
The anti-inflammatory potential of compound 1 has been investigated through various assays. In particular, it has been noted to suppress cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. For example, compounds structurally related to compound 1 displayed IC50 values comparable to established anti-inflammatory drugs such as celecoxib, indicating strong anti-inflammatory activity.
Anticancer Activity
The anticancer properties of pyrimidine derivatives have also been explored extensively. Compound 1's structural characteristics suggest it may interact with specific molecular targets involved in cancer cell proliferation and survival. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating effective growth inhibition.
The biological activity of compound 1 is largely attributed to its ability to modulate key signaling pathways associated with inflammation and cancer progression. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Structure-Activity Relationship (SAR)
Studies on the SAR of pyrimidine derivatives indicate that modifications at specific positions can significantly enhance biological activity. For instance, electron-withdrawing groups like trifluoromethyl at position six have been linked to increased potency against COX-2 and other molecular targets.
Case Studies
- Antiviral Efficacy : A study demonstrated that a related pyrimidine derivative reduced viral replication in a mouse model infected with influenza A virus, achieving a more than two-log reduction in viral load when administered orally at a dose of 40 mg/kg .
- Anti-inflammatory Response : In a carrageenan-induced paw edema model, compounds similar to compound 1 exhibited significant reductions in inflammation markers compared to control groups .
- Anticancer Activity : A recent investigation showed that a series of pyrimidine derivatives, including those structurally akin to compound 1, induced apoptosis in breast cancer cell lines through caspase activation pathways .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 4-Chlorophenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide, particularly in the formation of the pyrimidine-thioether linkage?
- Methodological Answer : Utilize nucleophilic aromatic substitution (SNAr) under anhydrous conditions with a polar aprotic solvent (e.g., DMF or DMSO) to facilitate the thiol-pyrimidine coupling. Monitor reaction progress via TLC or HPLC, and employ a nitrogen atmosphere to prevent oxidation of the thiol intermediate. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended, with yields typically ranging from 45–65% depending on substituent steric effects .
Q. What analytical techniques are critical for confirming the structural integrity of this compound after synthesis?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH3, CH2, and CH groups. The trifluoromethyl group (δ ~120–125 ppm in 19F NMR) and pyridinyl protons (δ ~7.5–8.5 ppm in 1H NMR) are key markers .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) to assess purity (>95%). Electrospray ionization (ESI+) detects the molecular ion peak [M+H]+ .
- Elemental Analysis : Validate empirical formula consistency (e.g., C16H10ClF3N3S) with ≤0.4% deviation .
Q. What safety protocols are essential when handling intermediates like 4-chlorophenyl thiols or trifluoromethylpyrimidines during synthesis?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile intermediates (e.g., thiols) .
- Waste Management : Segregate halogenated waste (e.g., chlorophenyl derivatives) and neutralize acidic byproducts before disposal .
- Emergency Response : For spills, adsorb with vermiculite and treat with 10% sodium bicarbonate solution .
Q. How can researchers assess the compound’s solubility and stability under varying pH conditions for in vitro studies?
- Methodological Answer :
- Solubility Screening : Use shake-flask method in buffers (pH 1–10) with UV-Vis quantification (λmax ~260–280 nm). DMSO stock solutions (10 mM) are stable at –20°C for 6 months .
- Stability Tests : Incubate at 37°C in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC; trifluoromethyl groups enhance stability in acidic media .
Advanced Research Questions
Q. What strategies are recommended to elucidate structure-activity relationships (SAR) for analogs of this compound in kinase inhibition assays?
- Methodological Answer :
- Analog Design : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., 4-CF3) or donating (e.g., 4-OCH3) substituents. Modify the pyridinyl ring to isosteric thiazole or oxazole .
- Assay Setup : Use ADP-Glo™ kinase assays (e.g., EGFR or VEGFR2) with IC50 determination. Cross-validate with SPR for binding affinity (KD) .
Q. How can X-ray crystallography resolve conformational ambiguities in the pyrimidine core and its substituents?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in ethyl acetate/hexane. The trifluoromethyl group often induces coplanarity with the pyrimidine ring, confirmed by dihedral angles <10° .
- Data Collection : Perform at 100 K with Cu-Kα radiation (λ = 1.54178 Å). Refinement with SHELXL resolves disorder in the thioether linkage .
Q. How should researchers address contradictions in reported bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal t1/2). Poor oral bioavailability may explain in vivo discrepancies .
- Metabolite ID : Use LC-QTOF-MS to detect oxidative metabolites (e.g., sulfoxide formation) that reduce potency .
Q. What computational methods are effective for predicting off-target interactions of this compound in proteome-wide screens?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with homology models of off-target kinases (e.g., JAK2 or CDK4). Validate with thermal shift assays (ΔTm ≥2°C indicates binding) .
- Machine Learning : Train models on ChEMBL data to predict CYP450 inhibition (e.g., CYP3A4) and cardiotoxicity (hERG channel blockade) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
